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molecular formula C13H8ClNO2S B8648315 3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one

3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one

Cat. No. B8648315
M. Wt: 277.73 g/mol
InChI Key: VSYSHYIHWBTFQK-UHFFFAOYSA-N
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Patent
US07119205B2

Procedure details

To a suspension of NaH (60% suspension in mineral oil, pre washed with hexanes, 0.430 g, 10.73 mmol) in THF (25 mL) was added a solution of 4-(4-chlorophenyl)-2-(2-ethoxycarbonyl acetylamino)-thiophene-3-carboxylic acid ethyl ester (1.9308 g, 4.88 mmol) in THF (25 mL) dropwise via syringe. The reaction mixture was then heated to reflux for 3 hrs, cooled to 0° C. and quenched by dropwise addition of MeOH (5 mL) and H2O (2 mL). The reaction mixture was concentrated to give a crude solid which was then dissolved in MeOH (30 mL) and 40% NaOH (30 mL). The resulting mixture was heated at for 5 hours, cooled to room temperature and acidified with concentrated HCl. The mixture was concentrated under reduced pressure and DMSO/MeOH (1:1) was used to dissolve the residue and filtered. The filtrate was purified on a RP-HPLC system to afford the title compound. MS (ESI) m/e 275.9 (M−H)+; 1H NMR (400 MHz, DMSO-d6): δ ppm 11.55 (br s, 1H), 10.92 (s, 1H), 7.47–7.39 (m, 4H), 7.06 (s, 1H), 5.74 (s, 3H).
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
4-(4-chlorophenyl)-2-(2-ethoxycarbonyl acetylamino)-thiophene-3-carboxylic acid ethyl ester
Quantity
1.9308 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OC([C:8]1[C:12]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[CH:11][S:10][C:9]=1[NH:20][C:21](=[O:28])[CH2:22][C:23]([O:25]CC)=O)=O)C.Cl>C1COCC1.CO.[OH-].[Na+]>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:12]2[C:8]3[C:23]([OH:25])=[CH:22][C:21](=[O:28])[NH:20][C:9]=3[S:10][CH:11]=2)=[CH:18][CH:17]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4-(4-chlorophenyl)-2-(2-ethoxycarbonyl acetylamino)-thiophene-3-carboxylic acid ethyl ester
Quantity
1.9308 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC=C1C1=CC=C(C=C1)Cl)NC(CC(=O)OCC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of MeOH (5 mL) and H2O (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude solid which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure and DMSO/MeOH (1:1)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was purified on a RP-HPLC system

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CSC=2NC(C=C(C21)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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